2-chloro-N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-5-nitrobenzamide
描述
属性
IUPAC Name |
2-chloro-N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-5-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28ClN5O3/c1-25(2)17-6-4-16(5-7-17)21(27-12-10-26(3)11-13-27)15-24-22(29)19-14-18(28(30)31)8-9-20(19)23/h4-9,14,21H,10-13,15H2,1-3H3,(H,24,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDABMIFVAPJKOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)C3=CC=C(C=C3)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
2-chloro-N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-5-nitrobenzamide, with CAS number 897620-17-6, is a compound of interest due to its potential biological activities, particularly in the field of antiviral and anticancer research. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C22H28ClN5O3, with a molecular weight of 445.95 g/mol. The structure features a chloro group, a nitro group, and piperazine moieties, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H28ClN5O3 |
| Molecular Weight | 445.95 g/mol |
| CAS Number | 897620-17-6 |
Antiviral Activity
Research has indicated that derivatives containing piperazine moieties exhibit significant antiviral properties. In particular, studies have shown that compounds similar to 2-chloro-N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-5-nitrobenzamide can inhibit hepatitis C virus (HCV) replication effectively. For instance, a related compound demonstrated an EC50 value of 0.095 μM against HCV, indicating potent antiviral activity .
Antitumor Activity
The compound's structural features suggest potential anticancer properties. Compounds with similar piperazine structures have been associated with multitargeted tyrosine kinase inhibition, which is crucial in cancer therapy. The presence of the dimethylamino group enhances interaction with various biological targets, potentially leading to improved efficacy in cancer treatment .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the structure significantly impact biological activity. Key findings include:
- Piperazine Substitution : The introduction of different piperazine derivatives affects both potency and selectivity against viral targets.
- Chloro and Nitro Groups : The positioning of these groups is critical for maintaining activity; for example, the presence of a nitro group at the R2 position has been linked to increased antiviral efficacy .
Study 1: Antiviral Efficacy
A study evaluated various biaryl amide derivatives for their anti-HCV activity. Among these, a compound structurally similar to our target exhibited an EC50 value lower than 1.5 μM and a selectivity index (SI) greater than 20, highlighting its potential as an effective antiviral agent .
Study 2: Antitumor Potential
In another investigation focusing on multitargeted therapies, compounds featuring similar structural motifs were shown to inhibit key signaling pathways involved in tumor growth. The study emphasized the importance of lipophilicity in enhancing cellular uptake and therapeutic effectiveness .
相似化合物的比较
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The target compound shares key structural motifs with several benzamide and piperazine derivatives. Below is a comparative analysis of its closest analogs:
Table 1: Key Structural and Functional Comparisons
Key Differences in Substituents and Bioactivity
The 2-chloro substituent in the target compound and NP7 may contribute to steric hindrance or halogen bonding, contrasting with 7o, which has dichlorophenyl groups favoring hydrophobic interactions .
Piperazine Modifications :
- The 4-methylpiperazine moiety in the target compound and NP7 improves solubility and bioavailability compared to unsubstituted piperazines (e.g., 8b has a trifluoromethylbenzoyl-piperazine group with higher lipophilicity) .
Trifluoromethyl vs. Dimethylamino Groups: The -CF₃ group in 2a and 8b increases metabolic stability and membrane permeability, whereas the -N(CH₃)₂ group in the target compound may enhance hydrogen-bonding capacity .
常见问题
Basic: What synthetic methodologies are recommended for synthesizing 2-chloro-N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-5-nitrobenzamide, and what parameters are critical for yield optimization?
Answer:
The synthesis involves sequential functionalization of the benzamide core. Key steps include:
Piperazine coupling : Reacting 4-methylpiperazine with a chloroethyl intermediate under anhydrous conditions (e.g., DCM, 0–25°C) using coupling agents like EDC/HOBt .
Amidation : Introducing the nitrobenzamide moiety via nucleophilic acyl substitution, requiring pH control (7–9) to avoid side reactions .
Nitration : Controlled nitration at the 5-position using HNO₃/H₂SO₄ at low temperatures (0–5°C) to prevent over-nitration .
Critical parameters :
- Temperature control during nitration to minimize degradation.
- Purification via gradient column chromatography (e.g., EtOAc/hexane) to isolate >95% purity .
Basic: Which analytical techniques are most effective for structural validation and purity assessment?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm for nitro and chloro groups) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify purity (>98%) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 500–510) .
Advanced: How can stereochemical inconsistencies in the ethylpiperazinyl moiety be resolved during synthesis?
Answer:
- Chiral Chromatography : Use of chiral stationary phases (e.g., Chiralpak AD-H) to separate enantiomers .
- X-ray Crystallography : Resolve absolute configuration by co-crystallizing with heavy atoms (e.g., bromine derivatives) .
- Dynamic NMR : Monitor rotational barriers of the piperazine ring to assess conformational stability .
Advanced: What experimental and computational approaches address contradictory solubility data in polar vs. non-polar solvents?
Answer:
- Solvent Screening : Use Hansen solubility parameters (δD, δP, δH) to predict solubility in DMSO, ethanol, or chloroform .
- Computational LogP : Predict partition coefficients via software (e.g., MarvinSuite) and validate experimentally using shake-flask methods .
- Ternary Phase Diagrams : Map solubility limits in solvent mixtures to optimize formulation .
Basic: What in vitro models are suitable for preliminary pharmacological evaluation?
Answer:
- Receptor Binding Assays : Screen for affinity at serotonin (5-HT₁A/₂A) or dopamine (D₂/D₃) receptors using radioligand displacement (e.g., [³H]spiperone) .
- Cytotoxicity Screening : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Enzyme Inhibition : Test PDE5 or kinase inhibition via fluorometric assays .
Advanced: How can molecular docking and dynamics refine predictions of receptor interaction mechanisms?
Answer:
- Docking (AutoDock Vina) : Simulate binding poses with serotonin receptors, focusing on hydrogen bonding with the nitro group and hydrophobic interactions with the piperazine ring .
- MD Simulations (GROMACS) : Analyze stability of ligand-receptor complexes over 100 ns trajectories to validate docking results .
- Experimental Validation : Surface plasmon resonance (SPR) to measure binding kinetics (kₐ/kₐ) .
Basic: What are the stability profiles under varying storage conditions?
Answer:
- Thermal Stability : Degradation <5% after 6 months at -20°C in dark, anhydrous conditions .
- Photodegradation : Protect from UV light (use amber vials) to prevent nitro group reduction .
- Degradation Products : LC-MS identifies dechlorinated or hydrolyzed derivatives under acidic conditions .
Advanced: How can isotopic labeling (e.g., ¹⁴C) elucidate metabolic pathways in hepatic models?
Answer:
- Synthesis of ¹⁴C-Labeled Analog : Introduce ¹⁴C at the benzamide carbonyl via [¹⁴C]benzoyl chloride .
- Microsomal Incubation : Use rat liver microsomes with NADPH cofactor; track metabolites via radio-HPLC .
- Metabolite Identification : HR-MS/MS to characterize phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
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